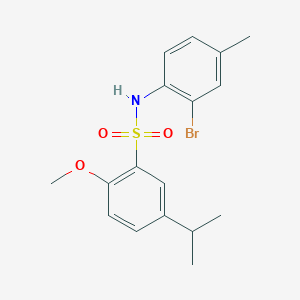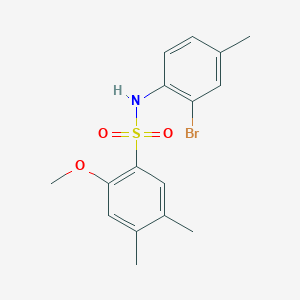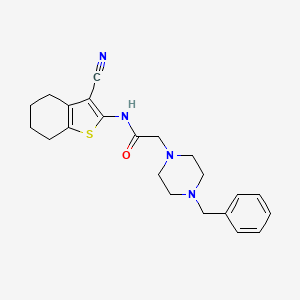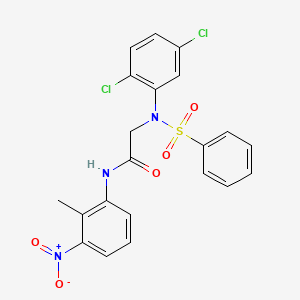
N-(2-bromo-4-methylphenyl)-5-isopropyl-2-methoxybenzenesulfonamide
Vue d'ensemble
Description
N-(2-bromo-4-methylphenyl)-5-isopropyl-2-methoxybenzenesulfonamide, commonly known as BIMS, is a chemical compound that has been extensively studied for its potential therapeutic applications. BIMS is a sulfonamide derivative that has shown promising results in treating various diseases, including cancer, inflammation, and infectious diseases.
Mécanisme D'action
The mechanism of action of BIMS is not fully understood. However, it has been suggested that BIMS inhibits the activity of certain enzymes and receptors in the body, leading to its therapeutic effects. BIMS has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BIMS has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. In addition, BIMS has been found to inhibit the activity of certain tyrosine kinases, enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BIMS has been found to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory mediators. BIMS has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, BIMS has been found to inhibit the growth of bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
BIMS has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. BIMS has also been found to have low toxicity, making it a safe compound to work with. However, there are some limitations to using BIMS in lab experiments. BIMS has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of BIMS is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of BIMS. One potential direction is to further investigate its potential therapeutic applications. BIMS has shown promising results in treating various diseases, but more research is needed to fully understand its therapeutic potential. Another potential direction is to study the mechanism of action of BIMS in more detail. Understanding the mechanism of action of BIMS could lead to the development of more effective therapeutic agents. Finally, future research could focus on improving the solubility of BIMS in water, which would make it easier to work with in lab experiments.
Applications De Recherche Scientifique
BIMS has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various diseases, including cancer, inflammation, and infectious diseases. BIMS has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and viruses.
Propriétés
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-methoxy-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-11(2)13-6-8-16(22-4)17(10-13)23(20,21)19-15-7-5-12(3)9-14(15)18/h5-11,19H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJAEXMWTPNJOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-2-methoxy-5-propan-2-ylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-({5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3507711.png)

![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3507726.png)
![4-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B3507733.png)

amino]benzamide](/img/structure/B3507756.png)
![N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B3507763.png)
![N-[4-(acetylamino)phenyl]-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B3507768.png)
![N-(2,3-dimethylphenyl)-2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide](/img/structure/B3507775.png)

![1,3-dimethyl-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3507786.png)
![3-{[4-(2,5-dichlorophenyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B3507811.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B3507813.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B3507816.png)